REACTION_CXSMILES
|
CC1[O:7][CH:6]([CH3:8])OC(C)O1.[OH-].[K+].[C:12]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.Cl>CO>[CH2:14]([CH:13]1[CH2:12][CH2:17][CH2:16][CH2:8][C:6]1=[O:7])[CH:13]1[CH2:14][CH2:15][CH2:16][CH2:17][C:12]1=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
CC1OC(OC(O1)C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
188 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
188 g
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for another 3 hours at 60°-70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to a solution
|
Type
|
CUSTOM
|
Details
|
at 60°-70° C.
|
Type
|
CUSTOM
|
Details
|
of 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed first with 3% aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated aqueous sodium chloride, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After recovering the solvent
|
Type
|
DISTILLATION
|
Details
|
the dried product was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide 340 g (yield: 64%) of a fraction boiling at 135°-145° C./3 mm Hg
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C1C(CCCC1)=O)C1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |